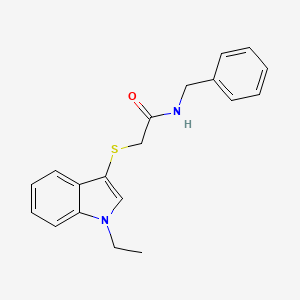

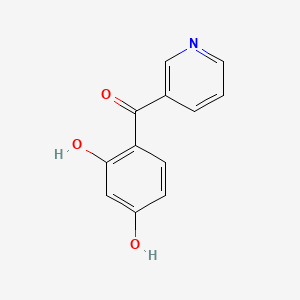

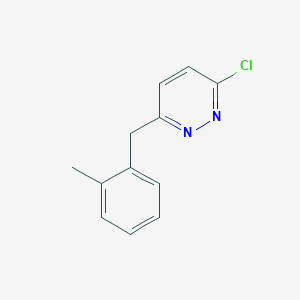

N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide” is a compound that has been identified as a potential inhibitor of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) . This compound was discovered and optimized through a series of studies, and it has shown promising results in inhibiting RNA synthesis by SARS-CoV-2 RdRp .

Synthesis Analysis

The synthesis of “this compound” involves a two-round optimization process. In this process, a new series of 2-((indol-3-yl)thio)-N-benzyl-acetamides was designed, synthesized, and evaluated for SARS-CoV-2 RdRp inhibitory effect . The compounds were prepared via the substitution of ethyl acetate-2-sodium thiosulfate with indole (or methyl-/bromo-substituted indole), followed by hydrolysis and coupling with a series of benzylamines .Chemical Reactions Analysis

The chemical reactions involving “this compound” primarily relate to its inhibitory effect on SARS-CoV-2 RdRp. The compound has been found to inhibit RNA synthesis by SARS-CoV-2 RdRp .Applications De Recherche Scientifique

Synthesis and Biological Activity

Analgesic Properties : Research on acetamide derivatives, including those structurally related to N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide, reveals potential analgesic activities. These compounds have shown significant effects in reducing pain responses in animal models, indicating their potential as pain-relief agents (Kaplancıklı et al., 2012).

Antimicrobial and Antioxidant Agents : Some compounds bearing indole moieties, similar to this compound, have been synthesized and found to possess potent antimicrobial and antioxidant activities. These findings highlight their potential in developing new therapeutic agents against microbial infections and oxidative stress-related diseases (Naraboli & Biradar, 2017).

Antitumor Activity : The synthesis of benzothiazole derivatives, structurally related to this compound, has shown considerable antitumor activity against various cancer cell lines. This suggests their potential use in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).

Chemical Synthesis and Characterization

Heterocyclic Synthesis : The utility of thioureido-acetamides in synthesizing various heterocycles demonstrates the versatility of compounds similar to this compound in chemical synthesis. These heterocycles have potential applications in drug development and as intermediates in organic synthesis (Schmeyers & Kaupp, 2002).

Antibacterial Agents : Novel sulphonamide derivatives synthesized from compounds structurally related to this compound showed good antibacterial activity. This indicates their potential as new antibacterial agents, contributing to the fight against resistant bacterial strains (Fahim & Ismael, 2019).

Mécanisme D'action

Target of Action

The primary target of N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide is the RNA-dependent RNA polymerase (RdRp) of both respiratory syncytial virus (RSV) and influenza A virus . RdRp is an essential enzyme for the replication of these viruses, making it a crucial target for antiviral drugs.

Mode of Action

This compound interacts with RdRp, resulting in the inhibition of viral replication . The compound binds to the RdRp enzyme, preventing it from synthesizing new viral RNA strands. This disruption in the viral replication process effectively reduces the spread of the virus within the host.

Biochemical Pathways

The compound’s action on RdRp affects the viral replication pathway . By inhibiting RdRp, the compound prevents the synthesis of new viral RNA strands, which are necessary for the production of new virus particles . This disruption in the replication process leads to a decrease in viral load and potentially aids in the recovery of the infected host.

Result of Action

The result of the compound’s action is the inhibition of viral replication , leading to a decrease in viral load . This can alleviate the symptoms of viral infection and aid in the recovery of the infected host. In addition, the compound has shown lower cytotoxicity compared to ribavirin, a commonly used antiviral drug .

Orientations Futures

The most potent compound in the series of 2-((indol-3-yl)thio)-N-benzyl-acetamides, which showed a stronger inhibitory activity against the human coronavirus HCoV-OC43 than remdesivir, is a promising candidate for further investigation . This suggests that “N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide” and related compounds could have potential applications in the treatment of COVID-19 and other diseases caused by coronaviruses.

Propriétés

IUPAC Name |

N-benzyl-2-(1-ethylindol-3-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c1-2-21-13-18(16-10-6-7-11-17(16)21)23-14-19(22)20-12-15-8-4-3-5-9-15/h3-11,13H,2,12,14H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YARCRWSCULCLAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)SCC(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzylsulfanyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2873669.png)

![Methyl 2-chloro-3-[4-[4-(2-chloro-3-methoxy-2-methyl-3-oxopropyl)-3-methoxyphenyl]-2-methoxyphenyl]-2-methylpropanoate](/img/structure/B2873673.png)

![(3-Amino-6-cyclopropyl-4-(4-fluorophenyl)thieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2873674.png)

![3,5-Dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine](/img/structure/B2873677.png)

![N-[(2S)-bicyclo[2.2.1]heptan-2-yl]methanesulfonamide](/img/structure/B2873684.png)

![2-[(2-Chlorobenzyl)oxy]-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B2873687.png)